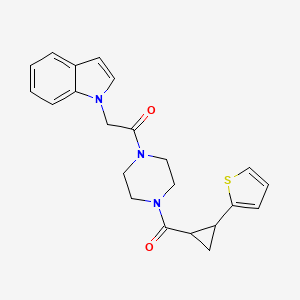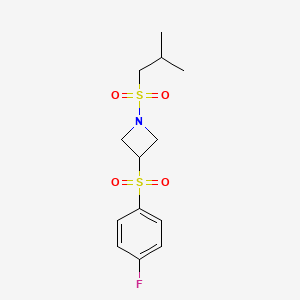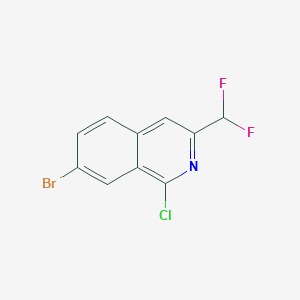
2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The indole moiety is a common scaffold in many natural products and pharmaceuticals, while the piperazine ring is often found in drugs acting on the central nervous system. The thiophene and cyclopropane components may contribute to the compound's electronic properties and conformational stability.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported using various methods. For instance, a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate has been used to synthesize novel piperazine derivatives . Additionally, Dieckmann cyclization has been employed to create piperazine-2,5-diones from substructures containing terminal methylene groups adjacent to nitrogen . Although these methods do not directly describe the synthesis of the target compound, they provide insight into potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound is not directly discussed in the provided papers. However, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, which suggests that similar electrochemical methods could be used to understand the reactivity and structural aspects of the target compound . The regioselectivity observed in the synthesis of bisindolyl-p-quinone derivatives indicates that the indole and piperazine units in the compound may undergo selective reactions under electrochemical conditions.
Chemical Reactions Analysis
The electrochemical synthesis based on the oxidation of related compounds, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been explored. These studies have shown that electrochemically generated p-quinone imine can participate in Michael addition reactions with nucleophiles like 2-SH-benzazoles . This suggests that the target compound may also undergo similar electrochemical reactions, potentially leading to the formation of highly conjugated systems or the introduction of additional functional groups through nucleophilic addition.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperazine derivatives are known to have varied biological activities, and their physical properties such as solubility and melting points can be influenced by the substituents on the piperazine ring . The presence of an indole moiety can affect the compound's photophysical properties and its ability to interact with biological targets. The electrochemical behavior of the compound could be similar to that of other piperazine and indole derivatives, which have been shown to undergo oxidation and addition reactions .
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to the query have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives involving piperazine and indole moieties have shown promise against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. The synthesis methods and anticancer evaluations suggest a broad spectrum of activity that could be relevant for the design of new therapeutic agents (Kumar et al., 2013).
Synthesis Techniques
Electrochemical synthesis methods have been applied to similar compounds, highlighting the versatility and efficiency of this approach in creating complex organic molecules. These methods are significant for the environmental-friendly synthesis of pharmaceuticals and could be applicable for synthesizing compounds with similar structural features (Nematollahi et al., 2014).
Antimicrobial Evaluation
New chalcones containing piperazine or thiophene moieties synthesized from 1-(4-piperazin-1-yl-phenyl)ethanone have shown antimicrobial activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests the potential for developing new antimicrobial agents based on structural analogs of the query compound (Tomar et al., 2007).
Anticonvulsant Properties
The development and evaluation of clubbed indole-1,2,4-triazine derivatives have demonstrated significant anticonvulsant activities in preclinical models. Such findings indicate the possibility of deriving new therapeutic compounds from the base structure for neurological disorders (Ahuja et al., 2014).
Antifungal Activity
Metal complexes involving 8-hydroxyquinoline and piperazine derivatives have been synthesized and showed enhanced antifungal activities. This research underscores the potential for metal coordination to improve the biological activities of organic compounds, suggesting another avenue for exploiting the core structure of the query compound for developing antifungal agents (Raj et al., 2015).
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21(15-25-8-7-16-4-1-2-5-19(16)25)23-9-11-24(12-10-23)22(27)18-14-17(18)20-6-3-13-28-20/h1-8,13,17-18H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVLKFQOXWCTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)


![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)

![2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545258.png)

